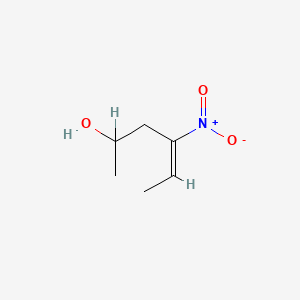![molecular formula C6H9N7 B12643447 (5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine CAS No. 37436-97-8](/img/structure/B12643447.png)
(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of NSC 166559 involves several steps, typically starting with the preparation of the oxolane ring. The synthetic route may include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Specific reagents and conditions are used to introduce the hexadecylidene and hydroxy groups at the desired positions on the oxolane ring.
Industrial production methods for NSC 166559 would likely involve optimization of these synthetic routes to ensure high yield and purity, possibly utilizing techniques such as liquid chromatography for purification .
Analyse Des Réactions Chimiques
NSC 166559 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NSC 166559 has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of NSC 166559 involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific targets being investigated .
Comparaison Avec Des Composés Similaires
NSC 166559 can be compared with other oxolane derivatives. Similar compounds include:
Oxolane-2-one derivatives: These compounds share the oxolane ring structure but differ in their functional groups.
Hexadecylidene derivatives: These compounds have the hexadecylidene group but may differ in the rest of their structure.
The uniqueness of NSC 166559 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
37436-97-8 |
|---|---|
Formule moléculaire |
C6H9N7 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine |
InChI |
InChI=1S/C6H9N7/c7-12-3-1-4(13-8)11-6-5(3)9-2-10-6/h1-2H,7-8H2,(H3,9,10,11,12,13) |
Clé InChI |
GAEGDALXBMHDSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N=CN2)N=C1NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



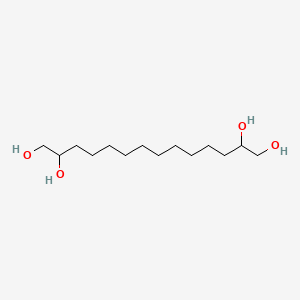
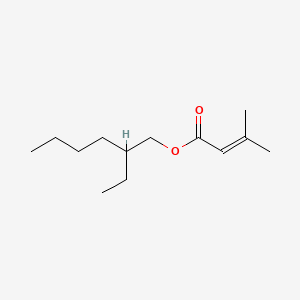

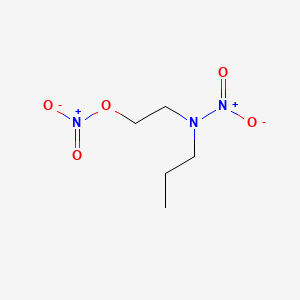
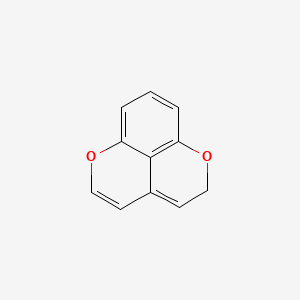

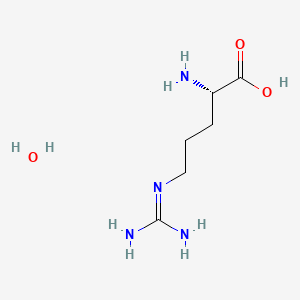
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
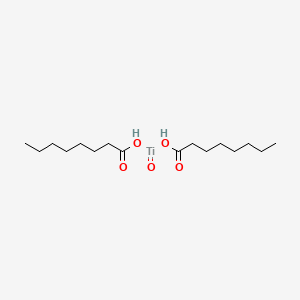

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
